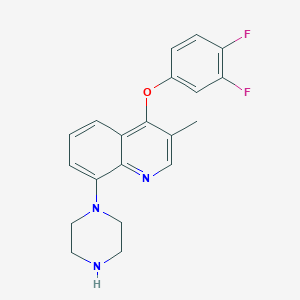
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability .
Vorbereitungsmethoden
The synthesis of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves several steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Nucleophilic Substitution: Fluorine atoms are introduced into the quinoline structure through nucleophilic substitution reactions.
Cross-Coupling Reactions: These reactions are employed to attach various functional groups to the quinoline core.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient synthesis .
Analyse Chemischer Reaktionen
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial, antineoplastic, and antiviral agents due to its ability to inhibit various enzymes.
Biological Studies: The compound is used to study the effects of fluorine substitution on biological activity and stability.
Industrial Applications: It is used in the synthesis of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3,4-Difluorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline include other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: An antimalarial drug.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and stability compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
922734-53-0 |
|---|---|
Molekularformel |
C20H19F2N3O |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-(3,4-difluorophenoxy)-3-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H19F2N3O/c1-13-12-24-19-15(3-2-4-18(19)25-9-7-23-8-10-25)20(13)26-14-5-6-16(21)17(22)11-14/h2-6,11-12,23H,7-10H2,1H3 |
InChI-Schlüssel |
JMZISYXKUGNPRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=C1OC3=CC(=C(C=C3)F)F)C=CC=C2N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















